molecular formula C5H6N2O2 B11817319 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone

Cat. No.: B11817319
M. Wt: 126.11 g/mol
InChI Key: JCRXSOIVLXSHTN-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of hydrazides with acetic anhydride. One common method starts with the reaction of ethyl-4-methylthiazole-5-carboxylate with hydrazine hydrate in ethanol to produce 4-methylthiazole-5-carbohydrazide. This intermediate is then condensed with various substituted aldehydes to yield (E)-N’-benzylidene-4-methylthiazole-5-carbohydrazide derivatives. Finally, cyclization with acetic anhydride results in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of microwave-induced organic reaction enhancement (MORE) for rapid and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

    1,3,4-Oxadiazole: A parent compound with similar structural features but different substituents.

    1,2,4-Oxadiazole: Another oxadiazole isomer with distinct chemical properties.

    1,2,5-Oxadiazole: A related compound with a different nitrogen arrangement in the ring.

Uniqueness: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .

Properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3(8)5-7-6-4(2)9-5/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRXSOIVLXSHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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